molecular formula C24H30O9 B12311811 [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

Cat. No.: B12311811
M. Wt: 462.5 g/mol
InChI Key: HPWMABTYJYZFLK-BRWGGNOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This compound is part of a larger family of sesquiterpene lactones known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eupalinolide I can be synthesized through various methods, including high-speed counter-current chromatography (HSCCC) and ethanol reflux extraction. The HSCCC method involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a specific ratio . The ethanol reflux extraction method includes reduced pressure concentration, macroporous resin column chromatography, and C18 reversed-phase chromatography .

Industrial Production Methods

Industrial production of eupalinolide I typically involves large-scale extraction from Eupatorium lindleyanum using ethanol as a solvent. The extract is then subjected to various chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Eupalinolide I undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterase and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation of eupalinolide I . The reactions typically occur under physiological conditions, such as in human liver microsomes .

Major Products

The major products formed from these reactions include various metabolites that retain the biological activity of the parent compound .

Scientific Research Applications

Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

[(6E,10Z)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+

InChI Key

HPWMABTYJYZFLK-BRWGGNOOSA-N

Isomeric SMILES

C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2

Origin of Product

United States

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